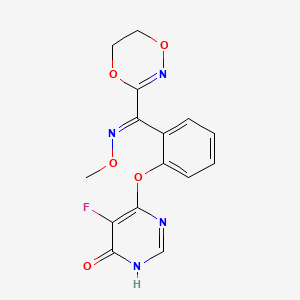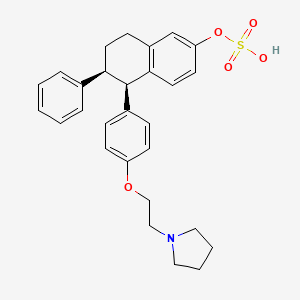
Ciprofloxacin N-Oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ciprofloxacin N-Oxide is a derivative of ciprofloxacin, a widely used fluoroquinolone antibiotic. This compound is of interest due to its potential enhanced antibacterial properties and its role in scientific research. Ciprofloxacin itself is known for its effectiveness against a broad spectrum of bacterial infections, and the N-oxide derivative is studied for its unique chemical and biological properties.
Mecanismo De Acción
Target of Action
Ciprofloxacin N-Oxide primarily targets bacterial topoisomerase II (DNA gyrase) and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination . By inhibiting these targets, this compound disrupts the life cycle of the bacteria, leading to their death .
Mode of Action
This compound interacts with its targets by binding to the alpha subunits of DNA gyrase, preventing it from supercoiling the bacterial DNA, which in turn prevents DNA replication . This interaction results in the inhibition of bacterial cell division and growth, leading to the death of the bacteria .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the DNA replication pathway in bacteria . By inhibiting DNA gyrase and topoisomerase IV, this compound prevents the unwinding of supercoiled DNA, which is a crucial step in DNA replication . This disruption of the DNA replication pathway leads to the cessation of bacterial growth and multiplication .
Pharmacokinetics
This compound is well-absorbed after oral administration, with a bioavailability that varies between 50% and 80% depending on the population studied . It is metabolized into four metabolites in the liver and then eliminated by three different routes: renal, hepatic, and transintestinal . The pharmacodynamic action of this compound is characterized by a rapid concentration-dependent activity against Gram-negative aerobic bacteria and, to a lesser extent, against Gram-positive bacteria .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of bacterial DNA replication, leading to the death of the bacteria . This results in the effective treatment of various bacterial infections, including skin and skin structure infections, bone and joint infections, complicated intra-abdominal infections, nosocomial pneumonia, and urinary tract infections, among others .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, studies have shown that the adsorption of this compound from aqueous environments can be enhanced using certain nanomaterials . Additionally, the degradation of this compound can be influenced by factors such as temperature and the presence of other substances . Therefore, these factors should be considered when using this compound in different environments.
Análisis Bioquímico
Biochemical Properties
Ciprofloxacin N-Oxide interacts with various enzymes, proteins, and other biomolecules. It has been found to alter the growth, biochemical composition, and antioxidant response of certain strains of Microcystis . The presence of this compound significantly decreased cell densities and chlorophyll-a of these strains . It also caused oxidative stress, as demonstrated by a significant rise in the levels of intracellular hydrogen peroxide (H2O2) of the treated cultures .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by causing oxidative stress and altering the production of biomolecules such as total proteins, lipids, and total carbohydrates . It also hinders the growth of cells by preventing mitosis without causing any observable signs of cell death .
Molecular Mechanism
The molecular mechanism of action of this compound is similar to that of ciprofloxacin, which inhibits DNA gyrase . This inhibition interferes with the replication and transcription of bacterial DNA, leading to cell death .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been observed that the reaction temperature, pH, and initial ciprofloxacin concentration substantially affect the degradation efficiency of this compound .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, the bioavailability of ciprofloxacin, from which this compound is derived, is often greater than 80% for most quinolones in small animals .
Metabolic Pathways
This compound is involved in various metabolic pathways. It has been found to alter the population dynamics, photosynthesis, and general physiology of Microcystis species/strains in aquatic ecosystems .
Transport and Distribution
This compound is transported and distributed within cells and tissues. The presence of multi-walled carbon nanotubes (MWCNTs) significantly inhibited the transport of this compound in saturated porous media .
Subcellular Localization
Given its similarity to ciprofloxacin, it is likely that this compound also targets the bacterial DNA gyrase, which is located in the cytoplasm .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ciprofloxacin N-Oxide typically involves the oxidation of ciprofloxacin. One common method is the use of hydrogen peroxide (H₂O₂) as an oxidizing agent in the presence of a catalyst such as sodium tungstate (Na₂WO₄). The reaction is carried out in an aqueous medium at a controlled temperature to ensure the selective oxidation of the nitrogen atom in the piperazine ring of ciprofloxacin.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pH, and concentration of reactants to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: Ciprofloxacin N-Oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can revert this compound back to ciprofloxacin.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂), sodium tungstate (Na₂WO₄).
Reduction: Sodium borohydride (NaBH₄), catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Higher oxidized derivatives.
Reduction: Ciprofloxacin.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ciprofloxacin N-Oxide has several applications in scientific research:
Chemistry: Used as a model compound to study oxidation reactions and mechanisms.
Biology: Investigated for its enhanced antibacterial properties compared to ciprofloxacin.
Medicine: Potential use in developing new antibiotics with improved efficacy and reduced resistance.
Industry: Utilized in the development of advanced materials and nanotechnology applications, particularly in the creation of antibacterial surfaces and coatings.
Comparación Con Compuestos Similares
Norfloxacin N-Oxide: Another fluoroquinolone N-oxide derivative with similar properties.
Levofloxacin N-Oxide: Known for its enhanced antibacterial activity.
Moxifloxacin N-Oxide: Studied for its broad-spectrum antibacterial properties.
Uniqueness: Ciprofloxacin N-Oxide is unique due to its specific structural modifications that potentially enhance its antibacterial properties. Compared to other N-oxide derivatives, it may offer a better balance of efficacy and safety, making it a promising candidate for further development in antibacterial therapy.
Propiedades
Número CAS |
860033-22-3 |
|---|---|
Fórmula molecular |
C17H18FN3O4 |
Peso molecular |
347.34 g/mol |
Nombre IUPAC |
1-cyclopropyl-6-fluoro-7-(1-oxidopiperazin-1-ium-1-yl)-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C17H18FN3O4/c18-13-7-11-14(8-15(13)21(25)5-3-19-4-6-21)20(10-1-2-10)9-12(16(11)22)17(23)24/h7-10,19H,1-6H2,(H,23,24) |
Clave InChI |
RJFMBBVUVUPLHA-UHFFFAOYSA-N |
SMILES |
C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CC[NH+](CC4)[O-])F)C(=O)O |
SMILES canónico |
C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)[N+]4(CCNCC4)[O-])F)C(=O)O |
Sinónimos |
1-Cyclopropyl-6-fluoro-1,4-dihydro-7-(1-oxido-1-piperazinyl)-4-oxo-3-quinolinecarboxylic Acid; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl Vinyl[1]sila Ferrocenophane](/img/structure/B587752.png)












